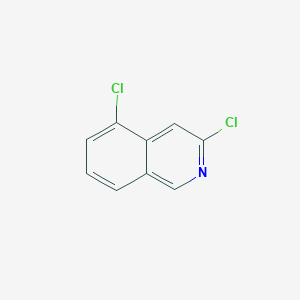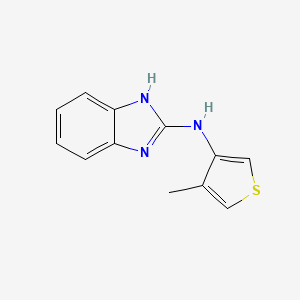
1,4-Oxazocan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazocan-5-one is a heterocyclic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It is a member of the oxazepane family, characterized by a seven-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazocan-5-one can be synthesized through several methods. One common approach involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be carried out using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents . The reaction conditions typically involve room temperature and the presence of N-methylmorpholine (NMM) in a mixture of acetone and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazocan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones and other derivatives.
Reduction: Reduction reactions can yield different oxazepane derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of functionalized oxazepanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, functionalized oxazepanes, and various heterocyclic compounds .
Scientific Research Applications
1,4-Oxazocan-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Oxazocan-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1,4-Oxazocan-5-one can be compared with other similar compounds, such as:
Oxazol-5(4H)-one: Both compounds share a similar ring structure but differ in the position of the oxygen and nitrogen atoms.
1,2,4-Triazin-6(5H)-one: This compound has a different ring structure but shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1,4-oxazocan-5-one |
InChI |
InChI=1S/C6H11NO2/c8-6-2-1-4-9-5-3-7-6/h1-5H2,(H,7,8) |
InChI Key |
IDBCRKJUTQYOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



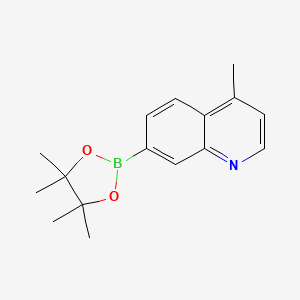

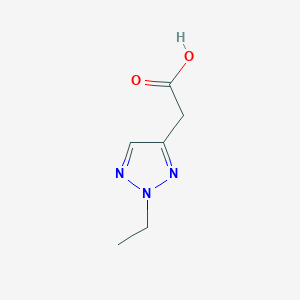
![7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12983486.png)
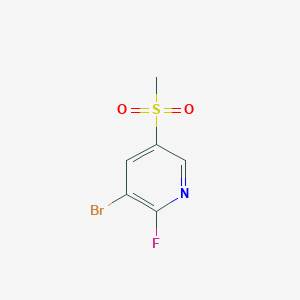
![Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12983507.png)
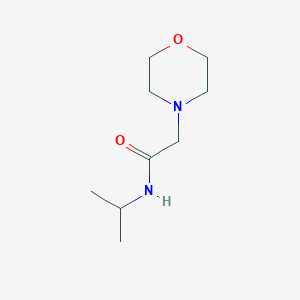
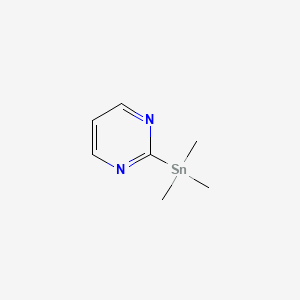
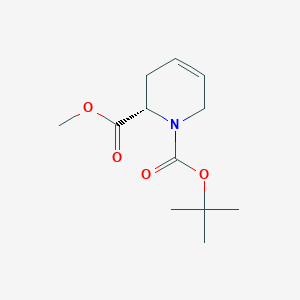
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)

